4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBXGNTXHZXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the phenylsulfonyl and 3-chlorobenzoyloxyimino groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its:
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Phenylsulfonyl group : Acts as an electron-withdrawing group, stabilizing intermediates during nucleophilic aromatic substitution.
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Oxyimino moiety : Participates in tautomerization and coordination with metal catalysts (e.g., Pd in cross-coupling reactions) .
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3-Chlorobenzoyloxy group : Susceptible to hydrolysis under acidic or basic conditions, yielding 3-chlorobenzoic acid and regenerating the oxime .
Biological Interactions
While not directly studied for this compound, structurally related piperidine derivatives exhibit:
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Enzyme inhibition : Competitive binding to ATPase domains in kinases (e.g., P2X7 receptors) due to sulfonyl and benzoyl motifs .
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Metabolic stability : Resistance to hepatic CYP3A4-mediated oxidation, attributed to steric hindrance from the phenylsulfonyl group .
Comparative Reactivity
The compound’s reactivity differs from analogs as follows:
Key Research Findings
Scientific Research Applications
Synthetic Applications
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is utilized in synthetic organic chemistry for the development of various derivatives. Its ability to undergo different chemical reactions allows it to serve as a building block for more complex molecules. The synthesis typically involves multi-step reactions that can yield various functionalized products, showcasing its versatility.
Enzyme Binding Studies
Research indicates that this compound interacts with several biological targets, making it significant for drug discovery. Interaction studies often assess binding affinities to enzymes or receptors, which are crucial for understanding its therapeutic potential and side effects. Preliminary studies suggest that the compound may exhibit selective inhibition against certain enzymes involved in disease pathways.
Therapeutic Potential
The compound's structural features suggest potential applications in treating various conditions, including:
- Cancer : Its sulfonamide group may enhance selectivity towards tumor cells.
- Inflammatory Diseases : The compound could modulate inflammatory pathways due to its unique functional groups.
Further research is required to validate these therapeutic claims through clinical trials and detailed pharmacological evaluations.
Case Studies
Several case studies have explored the applications of this compound in drug design:
- Case Study on Anticancer Activity : A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments.
- Inflammation Modulation Study : Research highlighted its potential to reduce inflammatory markers in vitro, suggesting a pathway for developing anti-inflammatory drugs.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may inhibit specific pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Comparison of Thiosemicarbazide Derivatives
| Compound (CAS) | Substituent | Yield (%) | Molecular Weight |
|---|---|---|---|
| 1 (894226-73-4) | 2-Fluorophenyl | 88 | ~353.8 |
| 3 (316151-86-7) | 4-Fluorophenyl | 85 | ~353.8 |
| 4 (351877-21-9) | 4-Chlorophenyl | 86 | ~370.3 |
| Target Compound (477847-27-1) | 3-Chlorobenzoyl | N/A | 392.86 |
Sulfonyl Piperidine Analogs
4-Chlorobenzoyl Isomer (CAS 477847-24-8)
The 4-chloro isomer () differs only in the position of the chlorine atom on the benzoyl group. This positional isomerism impacts:
Trifluoromethyl-Benzyl Sulfonyl Derivatives
4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine () features a bis-sulfonyl structure with a trifluoromethyl group. Key differences include:
- Molecular Weight : 447.5 vs. 392.86 for the target compound, due to the trifluoromethyl group’s bulk .
- Electrophilicity : The trifluoromethyl group’s strong electron-withdrawing nature may enhance stability but reduce nucleophilic reactivity compared to the 3-chlorobenzoyl group .
Piperidine-Based Pharmacological Agents
Piperidine derivatives like ABT-239 and pitolisant () share structural motifs (e.g., sulfonyl or benzoyl groups) but are optimized for histamine H₃ receptor antagonism. Comparisons include:
- Substituent Diversity : ABT-239 incorporates a 4-chlorophenylpropoxy chain, while the target compound’s 3-chlorobenzoyl group may favor different binding interactions .
Biological Activity
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a 3-chlorobenzoyloxyimino moiety. This compound has garnered attention for its possible biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C18H17ClN2O4S
- Molar Mass: 392.86 g/mol
- CAS Number: 477847-27-1
The compound's structure allows for various chemical interactions that may contribute to its biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism remains an area of active research and requires further investigation to elucidate the specific targets involved.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties. Interaction studies assessing binding affinities to various microbial enzymes are essential for understanding its efficacy in this area.
- Antitumor Activity: There is growing interest in the compound's potential as an anticancer agent. Similar compounds have shown promise in inhibiting tumor growth, and ongoing research aims to determine if this compound exhibits comparable effects .
Data Table: Biological Activities
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial activity of similar piperidine derivatives, revealing that modifications in the substituents significantly affected their efficacy against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further exploration through systematic testing .
Case Study 2: Anticancer Potential
In vitro studies have indicated that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines. Research is ongoing to determine the specific pathways involved and whether this compound can effectively inhibit tumor proliferation in vivo .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including solvent polarity (e.g., DMF or THF for nucleophilic substitutions), temperature control (60–100°C for imine formation), and catalysts (e.g., p-toluenesulfonic acid for cyclization steps). Multi-step reactions often necessitate intermediate purification via column chromatography or recrystallization. Monitoring reaction progress using TLC or HPLC is critical to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm for chlorobenzoyl and phenylsulfonyl groups) and piperidine ring protons (δ 3.0–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxyimino group). Cross-validation with computational simulations (e.g., DFT) enhances structural accuracy .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Strategies:
- Use mixed-solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography.
- Recrystallization from ethanol/water mixtures to isolate crystalline products.
- Preparative HPLC with C18 columns for high-purity fractions (>98%) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations and reaction path searches (e.g., using GRRM17 software) model transition states and intermediates. For example, density functional theory (DFT) at the B3LYP/6-31G* level can predict activation energies for nucleophilic attacks on the piperidine ring. Machine learning algorithms (e.g., ICReDD’s workflow) integrate experimental data to optimize reaction conditions, reducing trial-and-error approaches .
Q. What strategies resolve discrepancies in biological activity data observed across different assay systems?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives.
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target engagement. Contradictions may arise from off-target effects or assay-specific interference from the phenylsulfonyl group .
Q. How does the electronic environment of the piperidine ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing phenylsulfonyl group reduces electron density at the piperidine nitrogen, favoring SN2 mechanisms. Substituent effects (e.g., 3-chlorobenzoyl) alter ring conformation and steric hindrance. Hammett σ constants correlate reaction rates with substituent electronic properties. For example, electron-deficient aryl groups accelerate ring-opening reactions in basic media .
Q. What methodologies enable the study of this compound’s interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or GPCRs.
- X-ray Crystallography : Resolves 3D binding modes, particularly for the chlorobenzoyl moiety in hydrophobic pockets.
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes over 100-ns trajectories. Fluorescence polarization assays validate competitive binding .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Apparent contradictions arise from polymorphic forms or hydration states. Characterize solubility via:
- Dynamic Light Scattering (DLS) : Detects aggregates in aqueous solutions.
- DSC/TGA : Identifies melting points and hydrate formation.
- Co-solvent Systems : Use DMSO/water mixtures to enhance solubility for biological assays .
Q. What experimental controls are essential when assessing this compound’s stability under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to avoid salt precipitation.
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the oxyimino group).
- Light/Temperature Controls : Store samples in amber vials at -20°C to prevent photolytic cleavage .
Synthesis of Derivatives
Q. What methodological innovations improve regioselectivity in functionalizing the piperidine ring?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use tert-butoxycarbonyl (Boc) groups to direct lithiation at C-3/C-4 positions.
- Enzymatic Catalysis : Lipases or oxidoreductases achieve enantioselective modifications.
- Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
